molecular formula C18H27NO3 B13677725 1-Boc-3-(4-propoxyphenyl)pyrrolidine

1-Boc-3-(4-propoxyphenyl)pyrrolidine

Cat. No.: B13677725
M. Wt: 305.4 g/mol
InChI Key: XJLJMGVGXNXIHQ-UHFFFAOYSA-N
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Description

1-Boc-3-(4-propoxyphenyl)pyrrolidine is a pyrrolidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group at the 1-position and a 4-propoxyphenyl substituent at the 3-position of the pyrrolidine ring. This compound is of interest in medicinal chemistry and organic synthesis, particularly as a precursor for bioactive molecules or catalysts.

Properties

Molecular Formula

C18H27NO3

Molecular Weight

305.4 g/mol

IUPAC Name

tert-butyl 3-(4-propoxyphenyl)pyrrolidine-1-carboxylate

InChI

InChI=1S/C18H27NO3/c1-5-12-21-16-8-6-14(7-9-16)15-10-11-19(13-15)17(20)22-18(2,3)4/h6-9,15H,5,10-13H2,1-4H3

InChI Key

XJLJMGVGXNXIHQ-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=C(C=C1)C2CCN(C2)C(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

The synthesis of 1-Boc-3-(4-propoxyphenyl)pyrrolidine typically involves the following steps:

Chemical Reactions Analysis

1-Boc-3-(4-propoxyphenyl)pyrrolidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce functional groups like ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to convert carbonyl groups to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the Boc group can be replaced with other functional groups using reagents like trifluoroacetic acid (TFA).

    Hydrolysis: The Boc protecting group can be removed through hydrolysis under acidic conditions, yielding the free amine.

Scientific Research Applications

1-Boc-3-(4-propoxyphenyl)pyrrolidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Boc-3-(4-propoxyphenyl)pyrrolidine depends on its specific application. In medicinal chemistry, it may act as a precursor to active pharmaceutical ingredients that interact with molecular targets such as enzymes or receptors. The Boc group provides stability and protection during synthetic transformations, while the 4-propoxyphenyl group can enhance binding affinity and selectivity for specific targets .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Key structural analogs include:

Compound Name Substituent(s) Key Features Reference
1-Boc-3-(4-propoxyphenyl)pyrrolidine 4-Propoxyphenyl Aromatic group for potential bioactivity; Boc protection enhances stability
(R)-3-(N-Boc-amino)pyrrolidine Amino group Chiral center; used in asymmetric synthesis
1-Boc-(3S,4S)-3-amino-4-hydroxypyrrolidine Amino, hydroxyl groups High structural similarity (1.00); polar functional groups
1-Boc-3-(4-chloro-3-methylphenyl)pyrrolidine Chloro, methyl groups Electron-withdrawing substituents; steric effects
2-(4-Propoxyphenyl)quinoline derivatives Quinoline core + 4-propoxyphenyl NorA efflux pump inhibitors (65% inhibition at 50 µM)

Analysis :

  • Aromatic vs. Polar Substituents: The 4-propoxyphenyl group in the target compound contrasts with amino/hydroxyl groups in analogs (e.g., 1-Boc-(3S,4S)-3-amino-4-hydroxypyrrolidine).

Ring Size and Conformational Effects

  • Pyrrolidine vs. Piperidine : Piperidine borane complexes exhibit longer B–N bonds (1.665 Å) compared to pyrrolidine borane (1.647 Å), suggesting that six-membered rings introduce greater conformational flexibility. This could influence catalytic or hydrogen-storage applications .

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